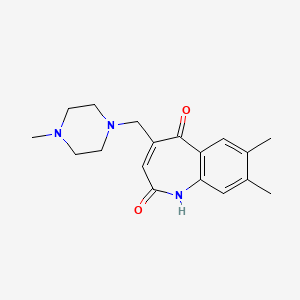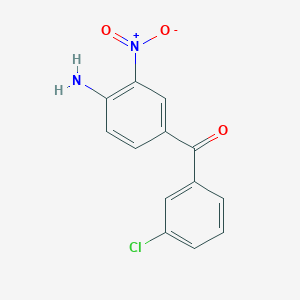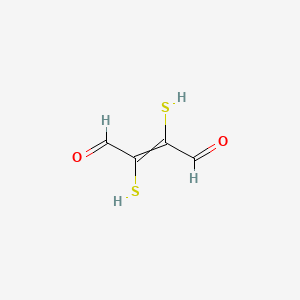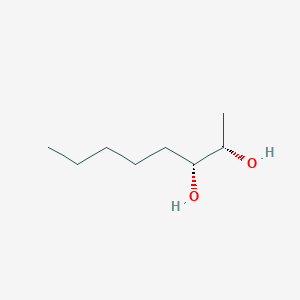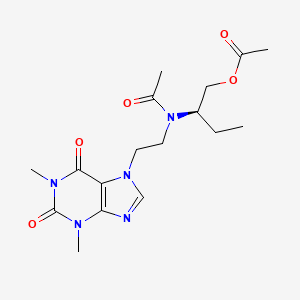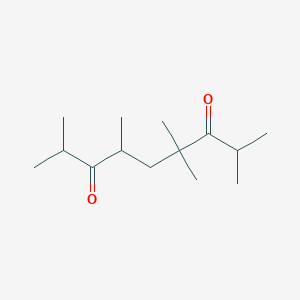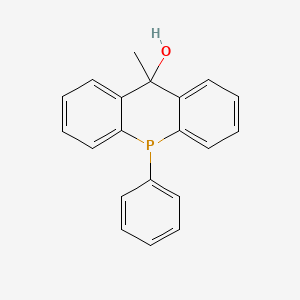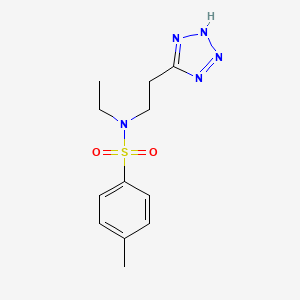
Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- is a complex organic compound with the molecular formula C13H17N5O2S It is a derivative of benzenesulfonamide and contains a tetrazole ring, which is known for its stability and biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- typically involves multiple steps. One common method starts with the reaction of p-toluenesulfonyl chloride with ethylamine to form N-ethyl-p-toluenesulfonamide. This intermediate is then reacted with 2-(1H-tetrazol-5-yl)ethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, photochemicals, and disinfectants.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonamide, N-ethyl-: A simpler analog without the tetrazole ring.
N-Ethyl-p-toluenesulfonamide: Another analog with similar structural features but lacking the tetrazole moiety.
Uniqueness
The presence of the tetrazole ring in Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- distinguishes it from other similar compounds. This ring imparts unique stability and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
69518-37-2 |
|---|---|
Molekularformel |
C12H17N5O2S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
N-ethyl-4-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H17N5O2S/c1-3-17(9-8-12-13-15-16-14-12)20(18,19)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,13,14,15,16) |
InChI-Schlüssel |
OAHJKFWHVWPPMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC1=NNN=N1)S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


